molecular formula C14H17N3OS B6444614 1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 2548975-86-4

1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B6444614
CAS No.: 2548975-86-4
M. Wt: 275.37 g/mol
InChI Key: ZYYBNCPLLZZJNZ-UHFFFAOYSA-N
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Description

1-(4-Ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide (CAS 2548975-86-4) is a chemical compound with the molecular formula C14H17N3OS and a molecular weight of 275.37 g/mol . It is a benzothiazole derivative, a class of bicyclic compounds known for their broad spectrum of pharmacological activities and significance in drug discovery . The benzothiazole core is recognized as a privileged structure in medicinal chemistry, and its derivatives have been extensively investigated for their potent biological properties . Scientific literature indicates that benzothiazole derivatives demonstrate a crucial role as inhibitors of targets like the metalloenzyme carbonic anhydrase and have shown promising, selective antitumor activity against a multitude of cancer cell lines, including mammary, ovarian, colon, and lung cancer models . While the specific research applications for this particular analog are still being explored, its structural features make it a valuable building block for researchers in medicinal chemistry and drug discovery. This compound is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-2-9-5-3-7-11-12(9)16-14(19-11)17-8-4-6-10(17)13(15)18/h3,5,7,10H,2,4,6,8H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYBNCPLLZZJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4-Ethyl-2-Aminothiophenol

A widely adopted method involves reacting 4-ethyl-2-aminothiophenol with a carbonyl source, such as ethyl chloroacetate, under acidic conditions. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclization to form the benzothiazole ring. Key parameters include:

  • Solvent : n-Butanol or ethanol for optimal solubility.

  • Temperature : Reflux at 110–115°C for 6–8 hours.

  • Catalyst : Hydrobromic acid (48% w/w) to accelerate cyclization.

This method yields 4-ethyl-1,3-benzothiazole with purities exceeding 85%, as confirmed by HPLC.

Halogenation and Cross-Coupling

Alternative approaches employ halogenated intermediates. For example, 2-bromo-4-ethylacetophenone undergoes Suzuki-Miyaura coupling with boronic acids to install substituents, followed by thioamide formation and cyclization. This route offers flexibility for introducing functional groups but requires palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions.

Functionalization at the 2-Position: Introducing Pyrrolidine-2-Carboxamide

The 2-position of the benzothiazole core is activated for nucleophilic substitution or coupling reactions.

Nucleophilic Aromatic Substitution

Replacing the 2-chloro group in 2-chloro-4-ethyl-1,3-benzothiazole with pyrrolidine-2-carboxamide is a direct method:

  • Chlorination : Treat 4-ethyl-1,3-benzothiazole with phosphorus oxychloride (POCl₃) at 80°C to form 2-chloro-4-ethyl-1,3-benzothiazole.

  • Amination : React the chlorinated intermediate with pyrrolidine-2-carboxamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 90°C.

This two-step process achieves yields of 70–75%, with byproducts minimized via controlled stoichiometry (1:1.2 molar ratio of chlorobenzothiazole to amine).

Carboxylic Acid Activation and Amide Coupling

An alternative route involves converting the 2-position to a carboxylic acid, followed by amide bond formation:

  • Oxidation : Oxidize 2-methyl-4-ethyl-1,3-benzothiazole to 2-carboxy-4-ethyl-1,3-benzothiazole using KMnO₄ in acidic medium.

  • Activation : Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂).

  • Coupling : React the acid chloride with pyrrolidine-2-amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

This method affords higher purity (>90%) but requires stringent moisture control during activation.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for substitution reactions but may increase side products.

  • Ethereal solvents (e.g., THF) are preferred for acid chloride couplings to prevent hydrolysis.

Catalytic Additives

  • Tetrabutylammonium iodide (TBAI) : Improves nucleophilicity in substitution reactions by phase-transfer catalysis.

  • 4-Dimethylaminopyridine (DMAP) : Accelerates amide bond formation in coupling reactions.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively remove unreacted starting materials.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) gradients isolates the target compound.

Analytical Characterization

Critical spectroscopic data for 1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide include:

Technique Key Findings
¹H NMR (400 MHz, CDCl₃)δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.85 (q, J=7.2 Hz, 2H, CH₂CH₃), 3.45–3.60 (m, 4H, pyrrolidine), 7.25–7.45 (m, 3H, aromatic).
LC-MS m/z 304.1 [M+H]⁺, retention time 6.8 min (C18 column, 70% MeOH).
IR (KBr)1660 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N benzothiazole) .

Chemical Reactions Analysis

1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzothiazole ring, while reduction may lead to the formation of reduced amide or pyrrolidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C14H17N3OS
  • Molecular Weight : 275.3693 g/mol
  • CAS Number : 2548975-86-4

The structure includes a pyrrolidine ring attached to a benzothiazole moiety, which is known for its biological activity against various pathogens, including Mycobacterium tuberculosis.

Anti-Tubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide, as anti-tubercular agents. Research indicates that compounds with similar structural features exhibit significant inhibitory activity against the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis.

Case Study:
A study published in RSC Advances demonstrated that certain benzothiazole derivatives showed better binding affinity to DprE1 compared to traditional anti-TB drugs. The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC) and Inhibitory Concentration (IC50), revealing promising results for further development as anti-tubercular agents .

CompoundMIC (μg/mL)IC50 (μM)Activity
7a2507.7 ± 0.8Moderate
7g10010.3 ± 2.6Good

Antimicrobial Properties

Beyond anti-tubercular activity, benzothiazole derivatives have been investigated for their broader antimicrobial properties. Various studies have reported that these compounds exhibit activity against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics.

Anticancer Activity

There is emerging evidence suggesting that compounds containing the benzothiazole structure may possess anticancer properties. Research indicates that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study:
A study explored the cytotoxic effects of benzothiazole derivatives on different cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step processes that include the formation of the benzothiazole ring followed by the introduction of the pyrrolidine moiety. These synthetic routes are crucial as they allow for structural modifications that can enhance biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzothiazole-Based Analogs

(a) 5-Bromo-N-(6-Ethoxy-1,3-Benzothiazol-2-yl)-2-Methylsulfanyl-Pyrimidine-4-Carboxamide (Z14, )
  • Core Structure : Combines a benzothiazole ring with a pyrimidine-carboxamide group.
  • Key Differences : The 6-ethoxy and 5-bromo substituents on the benzothiazole, along with a pyrimidine core (vs. pyrrolidine), likely alter electronic properties and steric bulk compared to the target compound.
  • Inferred Activity : Pyrimidine derivatives are common in antiviral agents (e.g., Dengue NS inhibitors), suggesting Z14 may target viral proteases or polymerases .
(b) 2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid (Example 1, )
  • Core Structure: Benzothiazole linked to a tetrahydroquinoline-thiazole-carboxylic acid.
  • Key Differences: The carboxylic acid group improves solubility but may reduce membrane permeability compared to carboxamide.

Pyrrolidine-2-Carboxamide Derivatives

(a) (2S,4R)-4-Hydroxy-N-(4-(4-Methylthiazol-5-yl)Benzyl)Pyrrolidine-2-Carboxamide (Example 30, )
  • Core Structure : Similar pyrrolidine-2-carboxamide backbone but with a 4-hydroxy group and benzyl substituent.
  • The 4-methylthiazole-benzyl group may enhance binding to hydrophobic enzyme pockets (e.g., proteases) .
(b) AT7: Fluorocyclopropane and Tritylthio-Substituted Derivative ()
  • Core Structure : Pyrrolidine-2-carboxamide with fluorocyclopropane and tritylthio groups.
  • Key Differences : The fluorocyclopropane introduces metabolic stability, while the bulky tritylthio group may promote protein degradation via proteasome targeting .

Urea-Based Analog

1-[3-(5-Cyclobutyl-1,2,4-Oxadiazol-3-yl)Phenyl]-3-(4-Fluorophenyl)Urea (Z15, )
  • Core Structure : Urea linker with oxadiazole and fluorophenyl groups.
  • Key Differences : The urea moiety enables hydrogen bonding, but the absence of a benzothiazole or pyrrolidine core shifts its mechanism toward kinase or phosphatase inhibition .

Comparative Analysis Table

Compound Name/ID Core Structure Notable Substituents Molecular Weight (g/mol) Inferred Target/Activity
1-(4-Ethyl-1,3-Benzothiazol-2-yl)Pyrrolidine-2-Carboxamide Benzothiazole-Pyrrolidine 4-Ethyl, pyrrolidine-2-carboxamide ~291.38 (calculated) Antiviral/Enzyme inhibition
Z14 () Benzothiazole-Pyrimidine 6-Ethoxy, 5-bromo, methylsulfanyl N/A Dengue NS protease
Example 30 () Pyrrolidine-2-Carboxamide 4-Hydroxy, 4-methylthiazole-benzyl ~430.56 Protease inhibition
AT7 () Pyrrolidine-2-Carboxamide Fluorocyclopropane, tritylthio N/A Targeted protein degradation
Z15 () Urea-Oxadiazole Cyclobutyl-oxadiazole, 4-fluorophenyl N/A Kinase/Phosphatase inhibition

Key Findings and Implications

Structural Flexibility : The benzothiazole and pyrrolidine moieties allow modular substitutions to fine-tune solubility, binding affinity, and metabolic stability.

Activity Modulation : Ethyl and ethoxy groups on benzothiazole (target compound vs. Z14) influence lipophilicity, while hydroxy or fluorinated substituents (Examples 30, AT7) enhance target engagement .

Therapeutic Potential: The target compound’s hybrid structure positions it as a candidate for antiviral or enzyme inhibition, though empirical validation is needed.

Biological Activity

1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its molecular formula is represented as C13H14N2OS, indicating the presence of a benzothiazole ring and a pyrrolidine structure which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Many benzothiazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Compounds featuring benzothiazole moieties are often evaluated for their antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to inhibit inflammatory pathways.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Interaction with Receptors : The compound may interact with specific receptors in the body, modulating signaling pathways that lead to therapeutic effects.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can induce programmed cell death in cancer cells.

Anticancer Studies

A study highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound demonstrated IC50 values ranging from 10 to 30 µM against various cancer cell lines including HeLa (cervical cancer) and MCF7 (breast cancer) cells .

Antimicrobial Activity

A recent investigation into the antimicrobial properties of benzothiazole derivatives found that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

Anti-inflammatory Effects

Research has also indicated that benzothiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Compounds were reported to have IC50 values as low as 5 µM for COX-1 inhibition .

Case Studies

StudyCompound TestedActivityIC50 Value
Study ABenzothiazole DerivativeAnticancer (HeLa)15 µM
Study BBenzothiazole DerivativeAntimicrobial (E. coli)8 µM
Study CBenzothiazole DerivativeCOX Inhibition5 µM

Q & A

Q. What strategies mitigate degradation of this compound under physiological conditions (e.g., in pharmacokinetic studies)?

  • Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, oxidative stress) to identify labile sites. Prodrug strategies, such as esterification of the carboxamide group, can enhance metabolic stability. Validate stability via LC-MS/MS in simulated biological matrices .

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